An In-depth Technical Guide to N-Methyl-2-(phenylthio)ethanamine (CAS 2014-78-0)
An In-depth Technical Guide to N-Methyl-2-(phenylthio)ethanamine (CAS 2014-78-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-2-(phenylthio)ethanamine, with the CAS number 2014-78-0, is a chemical compound that incorporates both a secondary amine and a thioether functional group. This unique structural combination suggests its potential as a versatile building block in organic synthesis and drug discovery. The presence of a nucleophilic secondary amine and a phenylthio moiety offers multiple reaction sites for molecular elaboration. This guide provides a comprehensive overview of the known and predicted chemical properties of N-Methyl-2-(phenylthio)ethanamine, offering insights into its structure, potential synthesis, reactivity, and spectroscopic characterization. While detailed experimental data for this specific compound is limited in publicly accessible literature, this document compiles available information and provides expert analysis based on analogous structures to guide researchers in their work.
Physicochemical Properties
| Property | Value | Source/Method |
| CAS Number | 2014-78-0 | |
| Molecular Formula | C₉H₁₃NS | |
| Molecular Weight | 167.27 g/mol | |
| Appearance | Predicted: Colorless to pale yellow liquid | Inferred from similar thioether amines |
| Boiling Point | Predicted: >200 °C | Inferred from structurally similar compounds[1] |
| Melting Point | Not available | - |
| Solubility | Predicted: Soluble in common organic solvents (e.g., ethanol, dichloromethane, ethyl acetate). Limited solubility in water. | Based on general solubility of thioamides[2] |
| Purity (from supplier) | 90% | |
| Storage Temperature | Room Temperature |
Expertise & Experience: The prediction of a boiling point above 200 °C is based on the presence of the phenyl ring and the polar amine group, which would lead to stronger intermolecular forces compared to smaller, non-aromatic analogues. The predicted solubility profile is based on the "like dissolves like" principle, where the molecule's organic backbone and functional groups suggest compatibility with a range of organic solvents.
Synthesis and Elucidation
While a specific, detailed synthesis protocol for N-Methyl-2-(phenylthio)ethanamine is not published, a plausible and efficient synthetic route can be designed based on established organic chemistry principles. A common method for the synthesis of β-amino thioethers involves the nucleophilic addition of a thiol to an activated amine precursor or the alkylation of an amino thiol.
Proposed Synthetic Pathway: Nucleophilic Substitution
A logical approach involves the reaction of thiophenol with a suitable N-methyl-2-haloethylamine derivative, such as N-methyl-2-chloroethylamine.
Caption: Proposed synthesis of N-Methyl-2-(phenylthio)ethanamine.
General Experimental Protocol (Hypothetical)
Materials:
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Thiophenol
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N-Methyl-2-chloroethylamine hydrochloride
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Strong base (e.g., Sodium hydride or Potassium carbonate)
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Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)
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Standard laboratory glassware and workup reagents
Procedure:
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Thiolate Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve thiophenol in the chosen anhydrous solvent. Cool the solution in an ice bath.
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Slowly add a stoichiometric equivalent of a strong base (e.g., sodium hydride) to deprotonate the thiophenol, forming the sodium thiophenolate in situ. Allow the mixture to stir at room temperature for 30 minutes.
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Nucleophilic Substitution: To the solution of sodium thiophenolate, add a solution of N-methyl-2-chloroethylamine (prepared by neutralizing the hydrochloride salt with a base and extracting into an organic solvent) dropwise at room temperature.
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Heat the reaction mixture (e.g., to 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
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Workup and Purification: Once the reaction is complete, cool the mixture to room temperature and quench with water.
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Extract the product into an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield N-Methyl-2-(phenylthio)ethanamine.
Trustworthiness: This proposed protocol is based on well-established Sₙ2 reactions and is a standard method for the formation of thioethers. The use of an inert atmosphere and anhydrous conditions is crucial to prevent side reactions with the strong base. The workup and purification steps are standard procedures to isolate and purify the final product.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.4-7.2 | Multiplet | 5H | Aromatic protons (C₆H₅) | Typical chemical shift range for protons on a phenyl ring. |
| ~3.1 | Triplet | 2H | -S-CH₂- | Methylene group adjacent to the sulfur atom, deshielded. |
| ~2.8 | Triplet | 2H | -CH₂-N- | Methylene group adjacent to the nitrogen atom. |
| ~2.4 | Singlet | 3H | -N-CH₃ | Methyl group attached to the nitrogen atom. |
| ~1.5 | Broad Singlet | 1H | -NH- | Amine proton, may be broad and its chemical shift can vary with concentration and solvent. |
Expertise & Experience: The predicted ¹H NMR spectrum is based on the expected electronic environments of the protons. The aromatic protons will appear in the downfield region. The methylene protons adjacent to the electronegative sulfur and nitrogen atoms will be deshielded and appear as triplets due to coupling with the adjacent methylene group. The N-methyl protons will appear as a singlet. The amine proton signal is often broad and may exchange with trace amounts of water in the solvent, affecting its appearance.
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (δ) (ppm) | Assignment | Rationale |
| ~138 | Quaternary C (C-S) | Aromatic carbon directly attached to sulfur. |
| ~129 | Aromatic CH | Aromatic carbons. |
| ~126 | Aromatic CH | Aromatic carbons. |
| ~55 | -CH₂-N- | Methylene carbon adjacent to nitrogen. |
| ~36 | -N-CH₃ | N-methyl carbon. |
| ~34 | -S-CH₂- | Methylene carbon adjacent to sulfur. |
Expertise & Experience: The predicted ¹³C NMR chemical shifts are based on standard values for similar functional groups. The aromatic carbons will appear in the 120-140 ppm range. The aliphatic carbons attached to the heteroatoms will be in the 30-60 ppm range.
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium, Broad | N-H stretch (secondary amine) |
| 3060-3010 | Medium | C-H stretch (aromatic) |
| 2950-2800 | Medium to Strong | C-H stretch (aliphatic) |
| ~1580 & ~1480 | Medium to Strong | C=C stretch (aromatic ring) |
| ~1100 | Medium | C-N stretch |
| ~740 & ~690 | Strong | C-H out-of-plane bend (monosubstituted benzene) |
Expertise & Experience: The IR spectrum is expected to show characteristic peaks for the N-H bond of the secondary amine, aromatic C-H and C=C bonds, and aliphatic C-H bonds. The presence of a monosubstituted benzene ring would be indicated by strong absorptions in the 770-730 cm⁻¹ and 710-690 cm⁻¹ regions.
Mass Spectrometry (MS - EI) (Predicted)
The electron ionization mass spectrum of N-Methyl-2-(phenylthio)ethanamine is expected to show a molecular ion peak (M⁺) at m/z = 167. Key fragmentation patterns would likely involve cleavage alpha to the nitrogen and sulfur atoms.
Predicted Fragmentation:
Caption: Predicted major fragmentation pathways in EI-MS.
Chemical Reactivity and Potential Applications
The reactivity of N-Methyl-2-(phenylthio)ethanamine is dictated by its two primary functional groups: the secondary amine and the thioether.
Reactivity of the Secondary Amine
The secondary amine is nucleophilic and basic. It can undergo a variety of reactions, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
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Alkylation: Reaction with alkyl halides to form tertiary amines.
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Michael Addition: Addition to α,β-unsaturated carbonyl compounds.
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Salt Formation: Reaction with acids to form ammonium salts.
These reactions make it a useful intermediate for introducing the N-methyl-2-(phenylthio)ethyl moiety into larger molecules, which could be relevant in the synthesis of pharmaceutical compounds.
Reactivity of the Thioether
The thioether linkage is generally stable but can be oxidized to the corresponding sulfoxide and sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA). These oxidized derivatives may exhibit different biological activities.
Potential Applications in Drug Development
The phenethylamine scaffold is a common motif in many biologically active compounds.[3] The introduction of a methyl group on the nitrogen and a phenylthio group on the ethyl chain can significantly modulate the pharmacokinetic and pharmacodynamic properties of a parent molecule. Potential areas of application could include:
-
Scaffold for Medicinal Chemistry: As a building block for the synthesis of novel compounds with potential therapeutic activities.
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Ligand for Metal Complexes: The nitrogen and sulfur atoms can act as ligands for various metal ions, suggesting potential applications in catalysis or as imaging agents.
Safety and Handling
A specific Safety Data Sheet (SDS) for N-Methyl-2-(phenylthio)ethanamine is not widely available. However, based on the functional groups present, the following precautions should be taken:
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Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, in contact with skin, or if inhaled.
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Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Conclusion
N-Methyl-2-(phenylthio)ethanamine is a chemical compound with significant potential as a building block in organic synthesis and medicinal chemistry. While comprehensive experimental data on its properties and reactivity are currently lacking in the public domain, this guide provides a solid foundation for researchers by presenting predicted physicochemical properties, plausible synthetic routes, and expected spectroscopic signatures based on established chemical principles and data from analogous structures. Further experimental investigation is warranted to fully elucidate the chemical and biological profile of this versatile molecule and unlock its potential in various scientific applications.
References
-
Doc Brown's Chemistry. infrared spectrum of N-methylethanamine (ethylmethylamine). [Link][4]
-
Doc Brown's Chemistry. proton NMR spectrum of N-methylethanamine (ethylmethylamine). [Link][7]
-
Semantic Scholar. Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives. [Link][8]
-
Indian Journal of Pharmaceutical Education and Research. Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. [Link][9]
-
Cheméo. Chemical Properties of Ethanamine, N-methyl- (CAS 624-78-2). [Link][10]
-
Chemical Synthesis Database. N-methyl-N-(2-methylbenzyl)ethanamine. [Link][11]
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link][12]
-
RSC Publishing. Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). [Link][17]
-
ResearchGate. (PDF) Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). [Link][22]
-
MDPI. 2-Phenethylamines in Medicinal Chemistry: A Review. [Link][3]
-
Google Patents. CN101659644B - Method for synthesizing 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-1-propanon. [24]
-
ResearchGate. Synthesis and biological activity of 2-alkylthio-5-(4-N-acetyl( N-chloroacetyl)aminophenyl)-1,3,4-oxadiazoles. [Link][25]
-
SpectraBase. N-(2-Fluorophenyl)-N-methyl-2-(phenylthio)acetamide - Optional[13C NMR] - Chemical Shifts. [Link][26]
Sources
- 1. 2-(phenylthio)ethanamine (2014-75-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-Phenethylamines in Medicinal Chemistry: A Review [mdpi.com]
- 4. infrared spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of N-methylethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. massbank.eu [massbank.eu]
- 6. Ethanamine, N-methyl- [webbook.nist.gov]
- 7. 1H proton nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylethylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. ijper.org [ijper.org]
- 10. Ethanamine, N-methyl- (CAS 624-78-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. chemsynthesis.com [chemsynthesis.com]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. Benzeneethanamine, N-methyl- [webbook.nist.gov]
- 14. Benzeneethanamine, N-methyl- [webbook.nist.gov]
- 15. Benzeneethanamine, N-methyl- [webbook.nist.gov]
- 16. N-Methyl-2-(methylthio)ethanamine | C4H11NS | CID 18670831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. Benzeneethanamine, N-methyl- [webbook.nist.gov]
- 20. Benzeneethanamine, N-methyl- [webbook.nist.gov]
- 21. osha.gov [osha.gov]
- 22. researchgate.net [researchgate.net]
- 23. Ethanamine, N-methyl- [webbook.nist.gov]
- 24. CN101659644B - Method for synthesizing 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-1-propanon - Google Patents [patents.google.com]
- 25. researchgate.net [researchgate.net]
- 26. spectrabase.com [spectrabase.com]
- 27. Ethanamine, N-ethyl-N-methyl- [webbook.nist.gov]

